molecular formula C10H13FN4O4 B11521669 (3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide

(3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide

Cat. No.: B11521669
M. Wt: 272.23 g/mol
InChI Key: UQPGDHMPKMVQPF-PMJBJKLVSA-N
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Description

(3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group and multiple nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide typically involves multi-step organic reactions. One common approach is to start with a fluorobenzyl precursor, which undergoes a series of reactions including nucleophilic substitution, cyclization, and oxidation to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases.

Industry

Industrially, the compound is used in the development of advanced materials and as a precursor for manufacturing other valuable chemicals. Its unique properties make it suitable for applications in electronics, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to active sites or alter the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with structural similarities in terms of electron delocalization and bond characteristics.

Uniqueness

What sets (3Z,6E)-5-(2-fluorobenzyl)-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide apart is its unique combination of a fluorobenzyl group and multiple nitrogen and oxygen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H13FN4O4

Molecular Weight

272.23 g/mol

IUPAC Name

(E)-[2-(2-fluorophenyl)-1-[(Z)-methoxyimino(oxido)azaniumyl]ethyl]-methoxyimino-oxidoazanium

InChI

InChI=1S/C10H13FN4O4/c1-18-12-14(16)10(15(17)13-19-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3/b14-12-,15-13+

InChI Key

UQPGDHMPKMVQPF-PMJBJKLVSA-N

Isomeric SMILES

CO/N=[N+](\C(CC1=CC=CC=C1F)/[N+](=N/OC)/[O-])/[O-]

Canonical SMILES

CON=[N+](C(CC1=CC=CC=C1F)[N+](=NOC)[O-])[O-]

Origin of Product

United States

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